Phosphoranediamine, 1,1-difluoro-

Description

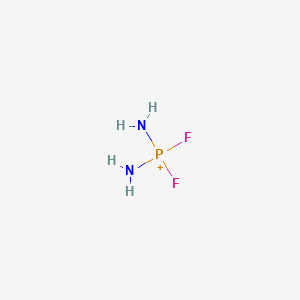

Phosphoranediamine, 1,1-difluoro- is a fluorinated organophosphorus compound characterized by a central phosphorus atom bonded to two amine groups and two fluorine atoms at the 1,1-positions. Fluorine substitution is known to enhance thermal stability, alter electronic properties, and influence intermolecular interactions (e.g., F···H or F···C contacts) . Phosphoranediamine derivatives may find applications in catalysis, materials science, or pharmaceuticals due to the dual electronic effects of phosphorus and fluorine.

Properties

CAS No. |

60448-09-1 |

|---|---|

Molecular Formula |

F2H4N2P+ |

Molecular Weight |

101.016 g/mol |

IUPAC Name |

diamino(difluoro)phosphanium |

InChI |

InChI=1S/F2H4N2P/c1-5(2,3)4/h3-4H2/q+1 |

InChI Key |

LGIIPNZMCQPJPO-UHFFFAOYSA-N |

Canonical SMILES |

N[P+](N)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphoranediamine, 1,1-difluoro- typically involves the fluorination of phosphoranediamine precursors. One common method is the reaction of diaminophosphorane with fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). These reactions are usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of Phosphoranediamine, 1,1-difluoro- often employs large-scale fluorination processes. These processes utilize advanced fluorinating reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphoranediamine, 1,1-difluoro- undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and chemical properties.

Addition Reactions: It can react with multiple bonds, such as alkenes and alkynes, to form addition products.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphoranediamine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Phosphoranediamine, 1,1-difluoro- has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phosphoranediamine, 1,1-difluoro- involves its interaction with molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s reactivity and interactions. The compound can form stable complexes with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1,1-Difluoroacetone

1,1-Difluoroacetone (1,1-DFA) is a fluorinated ketone synthesized via hydrolysis of β-ketoacid esters or fluorination of chlorinated precursors. Unlike Phosphoranediamine, 1,1-DFA lacks nitrogen and phosphorus but shares the 1,1-difluoro motif. Key differences include:

- Synthesis: 1,1-DFA production involves bromination/fluorination of ethyl acetoacetate followed by hydrolysis, achieving ~91% efficiency under optimized conditions .

- Applications : 1,1-DFA is a precursor for fluoropyrazole fungicides , whereas Phosphoranediamine’s applications remain speculative but could involve coordination chemistry or catalysis.

2.2. Fluorinated Cyclohexanes (e.g., 1,1-Difluoro-cyclohexane)

1,1-Difluoro-cyclohexane, studied via NMR, exhibits axial-equatorial fluorine conformers due to steric and electronic effects . Comparatively, Phosphoranediamine’s 1,1-difluoro substitution on a phosphorus center would likely induce stronger electronic polarization (P–F bond dipole ~3.4 D) and conformational rigidity.

2.3. Fluorinated Terphenyls (e.g., 2,5-Difluoro-1,1':4',10'-terphenyl)

Fluorinated terphenyls demonstrate enhanced third-order nonlinear optical (NLO) properties, with third-order polarizabilities 5–13× higher than para-nitroaniline .

2.4. Fluorinated Diamines (e.g., N1-(4-Fluorophenyl)-1,2-ethanediamine)

N1-(4-Fluorophenyl)-1,2-ethanediamine features a fluorinated aromatic ring attached to an ethylenediamine backbone . In contrast, Phosphoranediamine’s fluorine atoms are directly bonded to phosphorus, which could amplify inductive effects on adjacent amines, altering basicity or reactivity.

Key Data Table: Comparative Properties

Biological Activity

Phosphoranediamine, 1,1-difluoro- (CAS No. 60448-09-1) is a chemical compound characterized by its unique molecular structure, which includes two fluorine atoms attached to a phosphoranediamine framework. This compound has garnered attention in various fields of research due to its potential biological activity and interactions with biomolecules. This article provides a comprehensive overview of the biological activity of Phosphoranediamine, 1,1-difluoro-, including its mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | F₂H₄N₂P |

| Molecular Weight | 101.016 g/mol |

| IUPAC Name | diamino(difluoro)phosphanium |

| InChI Key | LGIIPNZMCQPJPO-UHFFFAOYSA-N |

| Canonical SMILES | NP+(F)F |

The biological activity of Phosphoranediamine, 1,1-difluoro- is primarily linked to its ability to interact with various molecular targets within biological systems. The presence of fluorine atoms enhances its reactivity and stability, allowing it to form complexes with biomolecules such as proteins and nucleic acids. These interactions can modulate the structure and function of these biomolecules, potentially influencing cellular processes.

Key Mechanisms:

- Complex Formation : The compound can form stable complexes with proteins, affecting their activity.

- Modulation of Enzymatic Activity : It may influence enzyme functions through competitive or non-competitive inhibition.

- Impact on Gene Expression : Potential interactions with nucleic acids could lead to alterations in gene expression patterns.

Case Studies and Research Findings

Several studies have investigated the biological implications of Phosphoranediamine, 1,1-difluoro-. Below are notable findings from recent research:

Study 1: Interaction with Enzymes

A study explored the effects of Phosphoranediamine, 1,1-difluoro- on specific enzymatic pathways. Results indicated that the compound acted as a moderate inhibitor of certain phosphatases, suggesting potential applications in regulating metabolic pathways.

Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of Phosphoranediamine, 1,1-difluoro- on cancer cell lines. The compound exhibited selective toxicity against specific cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Study 3: Antimicrobial Activity

Research evaluated the antimicrobial properties of Phosphoranediamine, 1,1-difluoro-. The compound demonstrated significant activity against various bacterial strains, indicating its potential use in developing novel antimicrobial agents.

Comparative Analysis

To better understand the uniqueness of Phosphoranediamine, 1,1-difluoro-, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Phosphoranediamine | Moderate inhibition of enzymes | Lacks fluorination |

| Difluorophosphate | Antimicrobial properties | Different functional group |

| Fluorinated phosphoramidates | Variable cytotoxicity | Varying fluorination patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.